Tris(4-formylphenyl)amine

CO2 capture Gas adsorption Covalent Organic Frameworks

Select Tris(4-formylphenyl)amine (TFPA) to leverage its unique C3-symmetric triarylamine core for superior material performance. Research confirms up to 3x higher CO2 adsorption capacity over non-nitrogenous analogs and 111% capacitance retention in supercapacitor electrodes after 5,000 cycles. This building block is essential for achieving the precise electronic and architectural properties required for high-efficiency COFs, COPs, and porous polymers. Inquire for bulk volumes.

Molecular Formula C21H15NO3
Molecular Weight 329.3 g/mol
CAS No. 119001-43-3
Cat. No. B039881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTris(4-formylphenyl)amine
CAS119001-43-3
Molecular FormulaC21H15NO3
Molecular Weight329.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)N(C2=CC=C(C=C2)C=O)C3=CC=C(C=C3)C=O
InChIInChI=1S/C21H15NO3/c23-13-16-1-7-19(8-2-16)22(20-9-3-17(14-24)4-10-20)21-11-5-18(15-25)6-12-21/h1-15H
InChIKeyYOXHQRNDWBRUOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tris(4-formylphenyl)amine (CAS 119001-43-3) as a Strategic C3-Symmetric Aldehyde Building Block for Advanced Porous Materials and Optoelectronics


Tris(4-formylphenyl)amine (TFPA), CAS 119001-43-3, is a C3-symmetric, triphenylamine-based tri-aldehyde that serves as a critical molecular node in the construction of Covalent Organic Frameworks (COFs), Covalent Organic Polymers (COPs), and other advanced porous materials [1]. Its central nitrogen atom and three reactive 4-formylphenyl arms enable the formation of robust, conjugated frameworks via Schiff-base condensations, conferring unique electronic and structural properties to the resulting materials [2]. The compound is characterized by a melting point of 244-248 °C and a molecular weight of 329.35 g/mol, and is typically supplied as a crystalline powder with a purity of ≥97% [3].

Why Tris(4-formylphenyl)amine Cannot Be Simply Substituted by Other C3-Symmetric Aldehydes in Critical Applications


The selection of Tris(4-formylphenyl)amine (TFPA) over other C3-symmetric trialdehydes, such as 1,3,5-tris(4-formylphenyl)benzene (TFPB) or 1,3,5-triformylbenzene, is not arbitrary but is mandated by the profound influence of the triarylamine core on the final material's electronic properties, pore architecture, and functional performance. While TFPB shares a similar trigonal geometry, it lacks the electron-donating nitrogen center and the associated π-conjugation, leading to drastically different outcomes in CO2 adsorption capacity [1], electrochemical performance in supercapacitors [2], and host-guest interactions in drug delivery systems [3]. Generic substitution without accounting for these core-dependent differentiators will result in suboptimal or entirely failed material performance.

Quantitative Evidence Guide: Performance Differentiation of Tris(4-formylphenyl)amine in COF-Derived Systems


Superior CO2 Adsorption Capacity: TFPA-Derived COFs vs. TFPB-Derived COFs

COFs constructed with Tris(4-formylphenyl)amine (TFPA) exhibit a dramatic enhancement in CO2 adsorption capacity compared to COFs built from the structurally analogous but electronically distinct 1,3,5-tris(4-formylphenyl)benzene (TFPB). The presence of triarylamine units in TFPA-based frameworks is the key driver of this differentiation. In a direct comparison of isostructural imine-linked COFs, TFPA–TAPB-COF demonstrated a 2.75-fold increase in CO2 uptake at 298 K and a 3-fold increase at 273 K relative to TFPB–TAPB-COF [1].

CO2 capture Gas adsorption Covalent Organic Frameworks Triarylamine

High Specific Capacitance in Supercapacitor Electrodes: TPA-COF Performance Benchmarking

A triphenylamine-based COF (TPA-COF) synthesized from Tris(4-formylphenyl)amine and Tris(4-aminophenyl)amine (TAPA) exhibits a high specific capacitance of 263.1 F/g at a current density of 0.1 A/g, positioning it competitively against other porous carbon and COF-based electrode materials [1]. This performance is underpinned by a specific surface area of 398.59 m²/g, which, while not the highest among COFs, is effectively coupled with the redox-active triarylamine core to facilitate efficient charge storage.

Supercapacitors Energy storage Covalent Organic Frameworks Electrode materials

Exceptional Cycle Stability: TFPA-Derived TPA-COF Outperforms Typical Degradation Profiles

Beyond its initial capacitance, the TFPA-derived TPA-COF demonstrates remarkable long-term electrochemical stability. After 5,000 consecutive charge-discharge cycles, the material retains 111% of its initial specific capacitance [1]. This is a highly atypical result that indicates the porous, conjugated framework is not only stable but may undergo favorable electrochemical activation during cycling, a stark contrast to the typical capacitance fade observed in many organic electrode materials.

Supercapacitors Cycle stability Covalent Organic Frameworks Long-term performance

Performance Trade-off in Electrochemical Energy Storage: TFPA vs. TFPB Frameworks

A direct head-to-head study comparing COFs synthesized from TFPA (TFPA-AZO-COF) and TFPB (TFPB-AZO-COF) reveals a critical performance trade-off. While the TFPB-based COF achieves a higher specific surface area (987 m²/g vs. 425 m²/g) and specific capacity (450 F/g vs. 160 F/g), the TFPA-based COF demonstrates a slightly superior power density (8600 W/kg vs. 8500 W/kg) [1]. This indicates that TFPA imparts a different charge storage mechanism and kinetic profile, favoring applications where high power delivery is more critical than maximizing energy density.

Covalent Organic Frameworks Electrochemical performance Structure-property relationship Pseudo-capacitance

Enabling Ultrasmall Pore Architectures: TFPA as a Key Component in kgd-Topology COFs

When combined with a C6-symmetric hexa(4-formylphenyl)benzene (HFPB) aldehyde, Tris(4-formylphenyl)amine (acting as a C3-symmetric amine source, not aldehyde) enables the formation of a 2D COF (HFPB-TAPA) with a pore size down to 6.7 Å, one of the smallest reported for this class of materials [1]. This controlled microporosity, stemming from the kgd topology and the molecular geometry of the building blocks, is not readily achievable with other common C3-symmetric amines.

Covalent Organic Frameworks kgd topology Micropores Drug delivery

Validated Application Scenarios for Tris(4-formylphenyl)amine Based on Quantitative Performance Evidence


High-Performance CO2 Capture and Gas Separation Membranes

Researchers and engineers developing advanced materials for post-combustion CO2 capture should prioritize Tris(4-formylphenyl)amine (TFPA) as the aldehyde node of choice for synthesizing imine-linked COFs. The direct evidence showing a 2.75- to 3-fold increase in CO2 adsorption capacity over TFPB-based analogs [1] directly translates to higher working capacities and improved selectivity in membrane or adsorbent bed configurations. This quantitative advantage reduces the amount of material required and enhances the overall process efficiency for carbon capture.

Development of Durable, High-Power Supercapacitor Electrodes

For projects focused on next-generation, organic-based supercapacitors, TFPA is a validated precursor for electrode materials that demand both high power delivery and exceptional operational longevity. The TPA-COF derived from TFPA demonstrates a specific capacitance of 263.1 F/g and, crucially, maintains 111% of this capacity after 5,000 cycles [2]. This combination of performance and unmatched stability makes it an ideal candidate for integration into devices requiring frequent and rapid charge-discharge cycles, such as regenerative braking systems or grid-scale frequency regulation.

Synthesis of COFs with Ultramicropores for Molecular Sieving and Controlled Release

In applications where precise pore size control is non-negotiable—such as the separation of small gas molecules (e.g., H2/D2, CO2/CH4) or the size-selective encapsulation and release of therapeutic agents—the use of TFPA-analogous building blocks (specifically, tris(4-aminophenyl)amine) is demonstrably effective. The ability to achieve pore diameters as small as 6.7 Å within a crystalline kgd-topology framework [3] offers a level of architectural precision that is rarely attainable with more flexible or less symmetric building blocks, making TFPA-related compounds a strategic asset for designing next-generation porous materials.

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